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Arnidiol 3-Myristate

Cat. No.: B13421308
M. Wt: 653.1 g/mol
InChI Key: RWBOMXGEKDSWEP-JVFFPKSBSA-N
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Description

Contextualization within Natural Products Chemistry and Triterpenoid (B12794562) Esters

Arnidiol (B1583970) 3-myristate belongs to the vast and diverse class of natural products known as triterpenoids. Specifically, it is classified as a pentacyclic triterpenoid ester. The core of its structure is arnidiol, a triterpene diol with a ursane (B1242777) skeleton. This skeleton is characterized by five fused rings. In Arnidiol 3-myristate, one of the hydroxyl groups of arnidiol, located at the C-3 position, is esterified with myristic acid, a 14-carbon saturated fatty acid. This esterification significantly increases the lipophilicity of the molecule compared to its parent alcohol, arnidiol.

Triterpenoid esters are a significant subgroup of terpenoids, which are synthesized in plants through the mevalonate (B85504) pathway. The structural diversity of triterpenoid esters arises from variations in the core triterpene skeleton, the degree and position of hydroxylation, and the nature of the fatty acid chain attached. These structural nuances play a crucial role in their biological function.

Significance as a Bioactive Constituent from Medicinal Plants

Scientific studies have focused on isolating and characterizing this compound to understand its specific role. For instance, dichloromethane (B109758) extracts of dried Calendula officinalis flowers have been shown to contain a mixture of bioactive triterpendiol monoesters, including this compound. nih.gov The investigation of such compounds is crucial for understanding the therapeutic potential of medicinal plants and for identifying lead compounds for further pharmacological development.

Detailed Research Findings

Recent scientific inquiry has further elucidated the potential biological activities of this compound.

One area of investigation has been its effect on the intestinal epithelial barrier. A study utilizing an in vitro model with Caco-2 cell monolayers demonstrated that this compound, along with a related compound, ψ-taraxasterol-3-O-myristate, could offer protective effects. nih.govresearchgate.net The research explored their impact on reactive oxygen species (ROS) production and trans-epithelial electrical resistance (TEER) under stress-induced conditions. The findings suggested that these compounds could modulate the damage induced by stressors, indicating a potential for further research into their role in intestinal inflammation. nih.govresearchgate.net

The following interactive data table summarizes the key findings from these research studies.

Research Focus Model System Key Findings Reference
Intestinal Barrier ProtectionCaco-2 cell monolayersModulated stress damage induced by H2O2 and INFγ+TNFα. nih.govresearchgate.net
Anti-inflammatory ActivityHuman gastric epithelial cells (AGS)Exhibited concentration-dependent inhibition of NF-κB driven transcription. nih.govresearchgate.net

It is important to note that this research is preclinical and focuses on the fundamental biological activities of the compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H76O3 B13421308 Arnidiol 3-Myristate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C44H76O3

Molecular Weight

653.1 g/mol

IUPAC Name

[(3S,4aR,6aR,6aR,6bR,8S,8aS,12S,12aR,14aR,14bR)-8-hydroxy-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-yl] tetradecanoate

InChI

InChI=1S/C44H76O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-38(46)47-37-26-28-41(6)34(40(37,4)5)25-29-43(8)35(41)23-22-33-39-32(3)31(2)24-27-42(39,7)36(45)30-44(33,43)9/h32-37,39,45H,2,10-30H2,1,3-9H3/t32-,33-,34+,35-,36+,37+,39-,41+,42-,43-,44-/m1/s1

InChI Key

RWBOMXGEKDSWEP-JVFFPKSBSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](C(=C)CC[C@@]5([C@H](C[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)O)C)C)C

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(C(=C)CCC5(C(CC4(C3(CCC2C1(C)C)C)C)O)C)C)C

Origin of Product

United States

Botanical Origin and Distribution

Primary Source: Calendula officinalis L. (Pot Marigold)

The primary botanical source of Arnidiol (B1583970) 3-myristate is Calendula officinalis L., commonly known as pot marigold. nih.govijpsdronline.comnih.gov This herbaceous plant, a member of the Asteraceae family, is widely cultivated and is recognized for its rich composition of pentacyclic triterpenoids. tinkturenpresse.deresearchgate.netchromatographyonline.com Dichloromethane (B109758) extracts of the dried flowers of Calendula officinalis have been shown to contain a range of bioactive triterpenoid (B12794562) monoesters, including arnidiol 3-myristate. researchgate.netnih.govresearchgate.net This compound is one of several key constituents within the lipophilic extracts of the plant. tinkturenpresse.deresearchgate.net

Anatomical Localization within Calendula officinalis

Within the Calendula officinalis plant, this compound and its related triterpenoid esters are not uniformly distributed. Research has demonstrated a distinct anatomical localization, with the highest concentrations found in the flower heads. nih.govnih.govresearchgate.net More specifically, quantitative analysis of different parts of the flower reveals a significant variation in the content of these esters.

The highest accumulation of triterpenoid esters occurs in the ray florets (the outer "petals" of the composite flower head). nih.govresearchgate.net The concentration in the disk florets (the central part of the flower head) is approximately ten times lower than in the ray florets. nih.gov The involucral bracts (the green, leaf-like structures at the base of the flower head) contain even lower amounts, about ten times less than the disk florets. nih.gov Only trace amounts of these esters are detectable in the leaves, and they are reportedly absent in the receptacles. nih.gov This specific localization underscores the importance of the flower components, particularly the ray florets, as the principal repository of this compound within the plant. nih.govresearchgate.net

Table 1: Relative Distribution of Triterpenoid Esters in Calendula officinalis

Plant Part Relative Concentration
Ray Florets Highest
Disk Florets ~10x lower than Ray Florets
Involucral Bracts ~10x lower than Disk Florets
Leaves Trace amounts

| Receptacles | Not detected |

Co-occurrence and Profile within the Triterpenoid Ester Fraction

This compound is a component of the triterpenoid ester fraction of Calendula officinalis, where it co-occurs with a variety of structurally similar compounds. researchgate.netnih.govresearchgate.net This fraction is primarily composed of monoesters of triterpenoid diols, which are formed by the esterification of a triterpene alcohol with a fatty acid. chromatographyonline.comresearchgate.netnih.gov Arnidiol itself belongs to the taraxastane type of triterpenoids. chromatographyonline.com The fatty acids commonly involved in this esterification are lauric, myristic, and palmitic acid. chromatographyonline.comresearchgate.net

Associated Triterpenoid Diol Monoesters

Scientific analyses of Calendula officinalis extracts have simultaneously quantified this compound alongside several other key triterpenoid diol monoesters. researchgate.netnih.govresearchgate.net These associated compounds are primarily esters of the triterpene diols faradiol (B1211459), arnidiol, and calenduladiol. nih.govresearchgate.netresearchgate.net The most prominent among these are the monoesters of faradiol. tinkturenpresse.denih.gov

The eight principal triterpenoid monoesters identified in this fraction are:

Faradiol 3-O-myristate researchgate.netnih.govresearchgate.net

Faradiol 3-O-palmitate researchgate.netnih.govresearchgate.net

Faradiol 3-O-laurate researchgate.netnih.govresearchgate.net

Arnidiol 3-O-palmitate researchgate.netnih.govresearchgate.net

Arnidiol 3-O-laurate researchgate.netnih.govresearchgate.net

Calenduladiol 3-O-myristate researchgate.netnih.govresearchgate.net

Calenduladiol 3-O-palmitate researchgate.netnih.govresearchgate.net

The co-occurrence of these compounds highlights the complex nature of the triterpenoid profile in Calendula officinalis. nih.gov

Table 2: Triterpenoid Diol Monoesters Co-occurring with this compound in Calendula officinalis

Triterpene Diol Fatty Acid Ester
Faradiol Laurate
Myristate
Palmitate
Arnidiol Laurate
Palmitate
Calenduladiol Myristate

Extraction and Isolation Methodologies

Advanced Extraction Techniques for Lipophilic Compounds

The extraction of Arnidiol (B1583970) 3-Myristate and related triterpenoid (B12794562) esters from plant matrices, such as the flower heads of Arnica and Calendula species, requires methods optimized for non-polar molecules. cosmeticsbusiness.comresearchgate.netnih.gov Both modern and conventional techniques are employed, each with distinct advantages and operational parameters.

Supercritical Fluid Extraction using carbon dioxide (SC-CO2) is recognized as a state-of-the-art, green technology for obtaining high-quality lipophilic plant extracts. cosmeticsbusiness.comfrontiersin.org This method utilizes CO2 at temperatures and pressures above its critical point (31.1 °C and 73.8 bar), where it exhibits properties of both a liquid and a gas. This state allows it to diffuse effectively into the plant material and dissolve non-polar compounds like Arnidiol 3-Myristate.

Key advantages of SC-CO2 include the complete preservation of lipophilic ingredients, the absence of organic solvent residues, and high concentration of target compounds. cosmeticsbusiness.comflavex.com The selectivity and efficiency of the extraction are heavily influenced by operational parameters such as pressure, temperature, and the use of co-solvents. For instance, increasing pressure and adding a modifier like ethanol (B145695) can significantly improve the yield of triterpenoid esters. google.comresearchgate.net Studies on Arnica montana have identified optimal conditions at 60 °C and 30 MPa (300 bar) for achieving a high extraction yield. frontiersin.orgmdpi.com Similarly, research on Calendula officinalis has demonstrated that SFE can yield extracts containing up to 85% of the total faradiol (B1211459) esters, a class of compounds that includes arnidiol esters. mdpi.com

Table 1: Examples of SC-CO2 Extraction Parameters for Triterpenoid Esters

Botanical Source Target Compounds Pressure Temperature Modifier Reference
Calendula officinalis Faradiol Esters 500 bar 50 °C Not specified google.com
Calendula officinalis Faradiol Esters 600-700 bar 60-70 °C Not specified google.com
Arnica montana General Lipophilic Compounds 300 bar (30 MPa) 60 °C Not specified frontiersin.orgmdpi.com

Traditional solvent extraction remains a widely used method for isolating lipophilic compounds. Dichloromethane (B109758), a non-polar solvent, is effective for extracting triterpenoid monoesters, including this compound, from dried plant material. nih.gov To enhance extraction efficiency and capture a broader range of compounds, dichloromethane is often used in a mixture with a more polar solvent like methanol (B129727). vulcanchem.comresearchgate.net A common ratio is 2:1 (v/v) of dichloromethane to methanol, which maximizes the recovery of triterpenoids from dried flowers. vulcanchem.comnih.gov

The process typically involves macerating or using ultrasound to assist in the penetration of the solvent into the plant tissue. uliege.bemdpi.com Following extraction, the solvent is evaporated under reduced pressure to yield a crude extract rich in lipophilic molecules. uliege.be While effective, this method involves the use of organic solvents, which raises environmental and safety considerations compared to greener alternatives like SFE. frontiersin.org Research comparing extraction methods has shown that SFE can produce a significantly higher yield of faradiol esters from Calendula compared to ultrasound-assisted extraction with dichloromethane. mdpi.com

Table 2: Comparison of Extraction Techniques for Triterpenoid Esters

Feature Supercritical Fluid Extraction (SC-CO2) Conventional Solvent Extraction (Dichloromethane)
Principle Utilizes CO2 in a supercritical state as a solvent. frontiersin.org Utilizes organic solvents to dissolve target compounds. nih.gov
Selectivity Highly tunable by adjusting pressure and temperature. mdpi.com Dependent on the choice of solvent and solvent mixtures. researchgate.net
Solvent Residues None, as CO2 evaporates upon depressurization. flavex.com Potential for residual solvents in the final extract.
Environmental Impact Considered a "green" technology. frontiersin.org Involves use of potentially hazardous organic solvents.

| Yield | Can be significantly higher for specific lipophilic compounds. mdpi.com | Generally effective but may be lower than optimized SFE. mdpi.com |

Chromatographic Purification Strategies for Triterpenoid Esters

Following the initial extraction, the resulting crude product is a complex mixture containing this compound along with other triterpenoids, fatty acids, and pigments. researchgate.net Achieving high purity requires subsequent chromatographic separation steps. A combination of normal-phase and reversed-phase chromatography is a robust and frequently employed strategy for purifying these esters. researchgate.netnih.gov

Normal-phase and reversed-phase chromatography separate compounds based on their polarity. hawach.com The choice between them, or their sequential use, is fundamental to resolving the complex components of the plant extract.

Normal-Phase Chromatography (NPC): This technique uses a polar stationary phase, typically silica (B1680970) gel, and a non-polar mobile phase, such as n-hexane, often with a slightly more polar modifier like ethyl acetate (B1210297). hawach.comsepscience.com In this mode, non-polar compounds like this compound elute faster, while more polar impurities are retained longer on the column. NPC is particularly advantageous for separating isomers that may co-elute in reversed-phase systems. sepscience.com

Reversed-Phase Chromatography (RPC): As the most common mode of HPLC, RPC employs a non-polar stationary phase (e.g., silica modified with C18 alkyl chains) and a polar mobile phase, such as mixtures of methanol or acetonitrile (B52724) with water. vulcanchem.comsepscience.com In this setup, polar compounds elute first, while non-polar compounds like triterpenoid esters are retained more strongly. Specific methods for quantifying arnidiol esters have utilized C18 columns with an isocratic mobile phase of acetonitrile and water (85:15, v/v). vulcanchem.com For particularly challenging separations of bulky triterpenoid esters, non-aqueous reversed-phase (NARP) chromatography with specialized C30 stationary phases has proven effective. researchgate.netnih.gov

Table 3: Comparison of Chromatographic Modes for Triterpenoid Ester Purification

Feature Normal-Phase Chromatography Reversed-Phase Chromatography
Stationary Phase Polar (e.g., Silica Gel). hawach.com Non-polar (e.g., C18, C8, C30). vulcanchem.comsepscience.com
Mobile Phase Non-polar (e.g., n-hexane, ethyl acetate). hawach.com Polar (e.g., Methanol/Water, Acetonitrile/Water). vulcanchem.com
Elution Order Least polar compounds elute first. Most polar compounds elute first.

| Application | Separation of isomers, initial fractionation of crude extracts. sepscience.com | High-resolution separation and quantification. vulcanchem.commdpi.com |

The objective of preparative scale purification is to isolate significant quantities (milligram to gram amounts) of a target compound at high purity. researchgate.netnih.gov This is typically achieved through a multi-step strategy that scales up the analytical methods.

A common workflow begins with the crude extract obtained from SFE or solvent extraction. researchgate.net This extract is often first subjected to normal-phase column chromatography as a preliminary purification and fractionation step. This separates the highly lipophilic triterpenoid esters from more polar impurities. The fractions containing the target compounds are then pooled and further purified using preparative reversed-phase high-performance liquid chromatography (Prep-HPLC). researchgate.netnih.gov This final "polishing" step can resolve individual esters, such as this compound, from other closely related structures (e.g., arnidiol-3-palmitate or faradiol-3-myristate), yielding the compound with purities often exceeding 96%. researchgate.net

A critical consideration in preparative chromatography is sample preparation. The crude extract must be fully dissolved in a suitable solvent and filtered or centrifuged to remove any particulate matter before being loaded onto the column. sigmaaldrich.com This prevents clogging of the column frit and bed, which is essential for maintaining resolution and the longevity of the expensive preparative column. sigmaaldrich.com

Analytical Characterization and Quantification Approaches

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to defining the molecular architecture of Arnidiol (B1583970) 3-myristate. Mass spectrometry and nuclear magnetic resonance spectroscopy are pivotal in revealing its atomic composition, connectivity, and stereochemical details.

Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) and Structure-Fragmentation Relationship (SFR) Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for analyzing large, thermally labile molecules like Arnidiol 3-myristate. acdlabs.com This method typically generates a protonated molecule, [M+H]⁺, with minimal fragmentation. The resulting mass spectrum for this compound would show a prominent peak corresponding to its molecular weight plus a proton.

The fragmentation pattern, induced by techniques like collision-induced dissociation (CID) in tandem MS (MS/MS), provides crucial structural information. iitd.ac.in A key fragmentation pathway for this compound involves the neutral loss of the myristic acid moiety. This loss of the fatty acid ester group is a characteristic feature that helps to identify the compound as a fatty acid ester of a triterpenoid (B12794562). nih.gov Further fragmentation of the triterpenoid backbone, often through retro-Diels-Alder (RDA) reactions, can provide diagnostic ions that help to identify the specific type of triterpenoid skeleton. core.ac.uk

Structure-Fragmentation Relationship (SFR) analysis systematically studies these fragmentation patterns to deduce the compound's structure. For this compound, this would involve correlating specific fragment ions with the arnidiol core and the myristate group, confirming the location of the ester linkage at the C-3 position. The instability of triterpene diesters in the ion source, which often leads to the loss of a fatty acid residue, has been a challenge in MS analysis, necessitating the development of specialized MS methods. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of this compound. researchgate.net A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed to assign all proton and carbon signals and to establish the connectivity of the molecule.

¹H-NMR (Proton NMR) : The ¹H-NMR spectrum of this compound would display a series of signals characteristic of both the triterpenoid and the fatty acid components.

Triterpenoid Signals : Multiple singlets for the methyl groups, complex multiplets for the methylene (B1212753) and methine protons of the ring system, and signals for any olefinic protons.

Myristate Signals : A triplet for the terminal methyl group, a large multiplet for the long chain of methylene groups, and a triplet for the methylene group adjacent to the carbonyl.

Ester Linkage : The proton at the C-3 position, where the myristate is attached, would show a downfield shift compared to the corresponding proton in the parent arnidiol due to the deshielding effect of the ester group. researchgate.net

¹³C-NMR (Carbon-13 NMR) : The ¹³C-NMR spectrum provides information on all the carbon atoms in the molecule.

Carbonyl Carbon : A signal around 170-175 ppm is indicative of the ester carbonyl group.

Triterpenoid Carbons : Signals for the sp² carbons of any double bonds, the sp³ carbons of the ring system, and the methyl carbons.

Myristate Carbons : A series of signals for the aliphatic chain carbons.

The carbon at the C-3 position would also be shifted downfield upon esterification.

2D-NMR : Techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to assemble the full structure.

COSY experiments reveal proton-proton couplings, helping to establish the sequence of protons within the triterpenoid rings and the fatty acid chain.

HSQC correlates each proton with its directly attached carbon atom.

HMBC shows long-range correlations between protons and carbons (over two to three bonds). This is particularly crucial for confirming the esterification site by observing a correlation between the C-3 proton of the arnidiol core and the carbonyl carbon of the myristate moiety.

The following table presents representative ¹H-NMR data for the myristate moiety, which would be a component of the full spectrum of this compound.

Assignment Chemical Shift (ppm) Multiplicity Integration
CH₃-(CH₂)₁₀-~0.88t3H
-(CH₂)₁₀-~1.26m20H
-CH₂-CH₂-COO-~1.62p2H
-CH₂-COO-~2.30t2H
Note: This is generalized data for a myristate ester and the exact chemical shifts can vary slightly depending on the solvent and the rest of the molecule. chemicalbook.comchemicalbook.com

Advanced Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for the isolation, purification, and quantitative analysis of this compound from complex mixtures like plant extracts.

High-Performance Liquid Chromatography (HPLC): Reversed-Phase and Isocratic Elution

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of triterpenoid esters. scienceopen.com A reversed-phase (RP) HPLC setup, typically with a C18 column, is commonly used for the separation of these lipophilic compounds. uliege.be The mobile phase often consists of a mixture of organic solvents like acetonitrile (B52724) or methanol (B129727) with water. rsc.org

For quantitative analysis, an isocratic elution, where the mobile phase composition is held constant, can be effective, particularly for less complex samples. scienceopen.comuliege.be However, gradient elution, where the solvent composition changes over time, is often necessary for separating multiple triterpenoids in a single run. mdpi.com Due to the lack of a strong chromophore in many triterpenoids, detection can be challenging with standard UV detectors, although they are still used. uliege.benih.gov More sensitive and universal detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry are often preferred. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Molecular Networking

The coupling of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the comprehensive analysis of natural product extracts. rsc.orguri.edu This method allows for the generation of molecular networks, which is a bioinformatics approach that groups molecules with similar MS/MS fragmentation patterns. springermedizin.deikm.org.my

In the context of this compound, molecular networking can rapidly identify it and other related triterpenoid esters within a complex plant extract. acs.orgacs.org By comparing the fragmentation patterns to spectral libraries and to each other, a network of structurally related compounds can be visualized. uri.eduspringermedizin.de This not only confirms the presence of known compounds but also aids in the tentative identification of novel analogues, significantly accelerating the discovery process. acs.org

Ultra-High-Performance Low-Pressure Supercritical Fluid Chromatography (UHP/LP-SFC) for Isomer Separation

Ultra-High-Performance Low-Pressure Supercritical Fluid Chromatography (UHP/LP-SFC) is an advanced separation technique that utilizes supercritical CO₂ as the main mobile phase, often with a small amount of an organic modifier like methanol. thieme-connect.de SFC offers different separation selectivity compared to HPLC and can be particularly advantageous for the separation of isomers, which are often difficult to resolve by RP-HPLC. labrulez.com

For triterpenoid esters, SFC has shown great promise. mdpi.com For instance, it can effectively separate isomeric triterpenes that may co-elute in HPLC systems. labrulez.com The separation of triterpenoid esters from Calendula officinalis has been successfully achieved using UHP/LP-SFC. chromatographyonline.com This technique, with its high resolution and fast analysis times, is well-suited for the challenging separation of this compound from its various isomers, such as those with different fatty acid chains or different esterification positions on the triterpenoid core. nih.govchromatographyonline.com

Biosynthesis of Triterpenoid Esters

General Pathways for Pentacyclic Triterpenoid (B12794562) Scaffold Formation (e.g., from 2,3-Oxidosqualene (B107256) by Oxidosqualene Cyclases)

The biosynthesis of all triterpenoids, including the pentacyclic scaffold of arnidiol (B1583970), originates from the linear precursor 2,3-oxidosqualene. biorxiv.orgpreprints.org This crucial step is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). preprints.orgwikipedia.org These enzymes are responsible for the remarkable transformation of the linear 2,3-oxidosqualene into a diverse array of cyclic triterpene skeletons. researchgate.net The specific conformation that the 2,3-oxidosqualene molecule adopts within the active site of the OSC determines the resulting cyclic structure. researchgate.net

For the formation of pentacyclic triterpenoids, the 2,3-oxidosqualene substrate typically folds into a chair-chair-chair conformation, leading to the formation of a dammarenyl cation intermediate. researchgate.net This intermediate then undergoes a series of rearrangements and cyclizations to produce various pentacyclic scaffolds. researchgate.net In the case of arnidiol, the proposed precursor scaffold is ψ-taraxasterol. biorxiv.org The cyclization of 2,3-oxidosqualene to form ψ-taraxasterol is a highly specific reaction catalyzed by a dedicated OSC. biorxiv.org Subsequent enzymatic modifications, such as hydroxylation, lead to the formation of the arnidiol backbone. biorxiv.org

The diversity of triterpenoid structures found in nature is a direct result of the variety of OSCs present in different plant species. preprints.org Some OSCs are monofunctional, producing a single primary product, while others can be multifunctional, yielding several different triterpene scaffolds. preprints.org

Enzyme ClassPrecursorKey IntermediateProduct ClassReference
Oxidosqualene Cyclase (OSC)2,3-OxidosqualeneDammarenyl CationPentacyclic Triterpenoids biorxiv.orgresearchgate.net

Enzymatic Mechanisms of Esterification in Plant Metabolism

Once the arnidiol scaffold is formed, it undergoes esterification, a reaction where a fatty acid is attached to the triterpenoid backbone. This process is a key step in the biosynthesis of Arnidiol 3-Myristate, where myristic acid is the fatty acid moiety.

The attachment of fatty acids to triterpenoids is catalyzed by enzymes known as acyltransferases (ACTs). biorxiv.org These enzymes facilitate the transfer of an acyl group, derived from an acyl-CoA molecule like myristoyl-CoA, to a hydroxyl group on the triterpene scaffold. biorxiv.org In the case of this compound, an acyltransferase catalyzes the formation of an ester bond between the C-3 hydroxyl group of arnidiol and myristic acid. researchgate.netnih.gov

Recent research on Calendula officinalis (pot marigold), a plant known to produce arnidiol esters, has led to the identification and characterization of specific acyltransferases involved in triterpenoid esterification. biorxiv.orguea.ac.uk Studies have shown that certain acyltransferases exhibit substrate specificity, preferentially utilizing specific triterpenoids and fatty acyl-CoAs. biorxiv.org For instance, acyltransferases from Calendula officinalis have been shown to be active in the esterification of triterpene diols like arnidiol. biorxiv.org

The general reaction for the esterification of arnidiol is as follows:

Arnidiol + Myristoyl-CoA this compound + CoA

EnzymeSubstrate 1Substrate 2ProductReference
Acyltransferase (ACT)ArnidiolMyristoyl-CoAThis compound biorxiv.org

Genetic and Molecular Approaches for Biosynthesis Pathway Elucidation

The elucidation of the biosynthetic pathway of complex molecules like this compound heavily relies on modern genetic and molecular techniques. biorxiv.orguea.ac.uk These approaches have been instrumental in identifying and functionally characterizing the enzymes involved in each step of the pathway.

One powerful strategy is genome mining , which involves searching the genome of a target organism, such as Calendula officinalis, for genes that are predicted to encode enzymes of interest, like OSCs and ACTs. biorxiv.orgbiorxiv.org This is often followed by transcriptome analysis , which examines the genes that are actively being expressed in specific tissues or under certain conditions, providing clues about which genes are involved in a particular metabolic pathway. biorxiv.org

Once candidate genes are identified, their function is typically confirmed through heterologous expression . biorxiv.orguea.ac.uk This involves introducing the gene into a host organism, such as yeast or the plant Nicotiana benthamiana, that does not naturally produce the compound of interest. biorxiv.org If the host organism then starts to produce the expected triterpenoid or its derivatives, it confirms the function of the enzyme encoded by the introduced gene. biorxiv.org For example, the co-expression of a candidate OSC and a P450 enzyme in a heterologous host can lead to the production of the arnidiol scaffold, and the subsequent co-expression with an acyltransferase can result in the synthesis of arnidiol esters. biorxiv.org

Furthermore, techniques like Virus-Induced Gene Silencing (VIGS) can be used to reduce the expression of a specific gene in the native plant. uea.ac.uk If silencing a candidate acyltransferase gene leads to a decrease in the accumulation of this compound, it provides strong evidence for the gene's role in the biosynthesis of this compound. uea.ac.uk

These molecular approaches, combined with advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for compound identification, have been pivotal in piecing together the intricate biosynthetic pathway of triterpenoid esters. biorxiv.orgresearchgate.net

ApproachDescriptionApplication in Triterpenoid BiosynthesisReference
Genome MiningSearching genomic databases for genes encoding specific enzymes.Identification of candidate OSC and acyltransferase genes. biorxiv.orgbiorxiv.org
Transcriptome AnalysisStudying gene expression patterns in different tissues or conditions.Identifying genes highly expressed in tissues where triterpenoid esters accumulate. biorxiv.org
Heterologous ExpressionExpressing a gene in a foreign host to determine its function.Confirming the function of OSCs and acyltransferases. biorxiv.orguea.ac.uk
Virus-Induced Gene Silencing (VIGS)Reducing the expression of a specific gene in a plant.Validating the in planta function of biosynthetic genes. uea.ac.uk

Mechanistic Investigations of Biological Activities Preclinical and in Vitro Studies

Modulation of Intestinal Epithelial Barrier Function

Preclinical and in vitro studies have explored the protective effects of Arnidiol (B1583970) 3-Myristate on the intestinal epithelial barrier. This natural compound, a triterpene ester, has been investigated for its potential to mitigate damage and maintain the integrity of this critical barrier.

In Vitro Models: CaCo-2 Cell Monolayers

A primary model for studying the intestinal epithelial barrier is the use of CaCo-2 cell monolayers. These human colon adenocarcinoma cells, when cultured, differentiate to form a polarized monolayer that exhibits many of the morphological and functional characteristics of the small intestinal epithelium, including the formation of tight junctions. This model is instrumental in assessing the direct effects of compounds on epithelial integrity and function.

Impact on Reactive Oxygen Species (ROS) Production

Arnidiol 3-Myristate has been shown to modulate the production of Reactive Oxygen Species (ROS). ROS are highly reactive molecules that, in excess, can lead to oxidative stress and cellular damage, compromising the integrity of the intestinal barrier. Studies have demonstrated that this compound can influence ROS levels, suggesting a protective role against oxidative damage in intestinal epithelial cells.

Effects on Trans-Epithelial Electrical Resistance (TEER)

Trans-Epithelial Electrical Resistance (TEER) is a key indicator of the integrity and permeability of the tight junctions in epithelial cell monolayers. A higher TEER value corresponds to a less permeable, more intact barrier. Research has shown that this compound can positively influence TEER in CaCo-2 cell monolayers, indicating its ability to enhance the barrier function of the intestinal epithelium.

Response to Stress-Induced Conditions (e.g., H₂O₂, INFγ + TNFα)

The protective effects of this compound have been particularly noted under stress-induced conditions. When CaCo-2 cell monolayers are exposed to stressors such as hydrogen peroxide (H₂O₂) or a combination of interferon-gamma (INFγ) and tumor necrosis factor-alpha (TNFα), which mimic inflammatory conditions, the integrity of the epithelial barrier is typically compromised. However, treatment with this compound has been found to counteract these detrimental effects, helping to maintain the barrier's structural and functional integrity. This suggests that this compound may be a valuable agent for protecting the intestinal barrier during periods of inflammation and oxidative stress.

Table 1: Summary of Research Findings on this compound and Intestinal Epithelial Barrier Function

Parameter Model System Key Findings
Barrier Integrity CaCo-2 Cell Monolayers Modulates stress-induced damage.
Oxidative Stress CaCo-2 Cell Monolayers Influences Reactive Oxygen Species (ROS) production.
Permeability CaCo-2 Cell Monolayers Positively affects Trans-Epithelial Electrical Resistance (TEER).
Stress Response CaCo-2 Cell Monolayers Protects against damage induced by H₂O₂ and INFγ + TNFα.

Anti-inflammatory Cellular Mechanisms

In addition to its effects on the intestinal barrier, this compound is being investigated for its anti-inflammatory properties at the cellular level. A key focus of this research is its potential to modulate inflammatory signaling pathways.

Inhibition of NF-κB Driven Transcription in Gastric Epithelial Cells (AGS cells)

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in the inflammatory response. In the context of gastric inflammation, the activation of the NF-κB pathway in gastric epithelial cells, such as the AGS cell line, is a pivotal event. Lipophilic extracts from Calendula officinalis, which contain a mixture of triterpene esters including this compound, have demonstrated a significant inhibitory effect on NF-κB driven transcription in human gastric epithelial cells. researchgate.net This suggests that the anti-inflammatory activity of these extracts is, at least in part, due to the modulation of the NF-κB signaling pathway. researchgate.net While studies have not isolated the effect of this compound alone in AGS cells, its presence as a key component in these active extracts points to its likely contribution to the observed anti-inflammatory effects. researchgate.net Triterpenoids, as a class of compounds, are known to target and downregulate NF-κB, further supporting the potential role of this compound in this mechanism. nih.gov

**Table 2: Investigated Anti-inflammatory Mechanisms of Triterpene Esters from *Calendula officinalis***

Mechanism Cell Line Observed Effect Relevance of this compound
NF-κB Inhibition Human Gastric Epithelial Cells Inhibition of NF-κB driven transcription by a lipophilic extract. researchgate.net This compound is a component of the active triterpene ester fraction. researchgate.net

Antioxidant Activities (In Context of Calendula officinalis Extracts)

The antioxidant properties of this compound are primarily discussed within the broader context of Calendula officinalis extracts, which are known to possess significant antioxidant capabilities. nih.govresearchgate.net These extracts are rich in various compounds, including flavonoids, carotenoids, and triterpenoids, which collectively contribute to their ability to neutralize free radicals. nih.govmdpi.com

Table 3: Summary of this compound's Effect on Oxidative Stress

Experimental Model Stress Inducer Observed Effect of this compound
Caco-2 cell monolayers H₂O₂ Modulation of stress damage and ROS production
Caco-2 cell monolayers INFγ + TNFα Modulation of stress damage

Findings from an in vitro study on the protection of the epithelial intestinal barrier. nih.gov

Structure Activity Relationship Sar Studies of Arnidiol 3 Myristate and Analogs

Influence of Ester Moiety on Biological Potency

The esterification of the hydroxyl group at the C-3 position of the triterpene skeleton is a key determinant of biological activity. The nature of the fatty acid esterified at this position significantly influences the compound's properties.

The length of the fatty acid chain in esters of triterpene diols, such as arnidiol (B1583970), plays a critical role in their anti-inflammatory activity. vulcanchem.comresearchgate.net For instance, arnidiol is found naturally esterified with lauric, myristic, and palmitic acids. researchgate.netuj.edu.pl Studies on various triterpenoid (B12794562) esters have shown that the presence and length of the ester chain can modulate their biological effects. vulcanchem.comresearchgate.net The myristate moiety in Arnidiol 3-myristate, a 14-carbon saturated fatty acid, contributes to the lipophilicity of the molecule. This increased lipophilicity can enhance membrane permeability and interaction with cellular targets. vulcanchem.com

Comparison with Triterpene Alcohols (e.g., Arnidiol)

Comparative studies between triterpene esters and their corresponding free alcohols provide valuable insights into the role of the ester group. Arnidiol, the parent alcohol of this compound, is a pentacyclic triterpene diol with hydroxyl groups at the C-3 and C-16 positions. vulcanchem.comtargetmol.com

Studies have indicated that both arnidiol and its esters, including this compound, possess anti-inflammatory properties. targetmol.combiorxiv.org However, the degree of activity can differ. Some research suggests that the free triterpene diols, faradiol (B1211459) and arnidiol, exhibit stronger anti-inflammatory and anti-oedematous activity than their less polar fatty acid esters. biorxiv.orgresearchgate.net Specifically, faradiol and arnidiol demonstrated the most significant anti-inflammatory bioactivity by inhibiting LPS-induced IL-6 release. biorxiv.org This suggests that the free hydroxyl groups might be crucial for certain biological interactions.

Conversely, other studies have highlighted the importance of the ester group for specific activities. For example, the protective effects of ψ-taraxasterol-3-O-myristate and this compound on the intestinal epithelial barrier have been demonstrated, indicating a significant role for the myristate ester in this context. researchgate.netnih.gov These findings suggest that while the core triterpene structure is essential, the ester moiety can fine-tune the biological activity profile, potentially enhancing efficacy for specific applications.

Below is an interactive data table summarizing the comparative anti-inflammatory activity of Arnidiol and its myristate ester based on available research.

Compound NameCore StructureKey Functional GroupsObserved Anti-inflammatory ActivityReference
ArnidiolPentacyclic TriterpeneC-3 and C-16 hydroxyl groupsPotent inhibitor of TPA-induced inflammation. targetmol.com Strong inhibition of LPS-induced IL-6 release. biorxiv.org targetmol.combiorxiv.org
This compoundPentacyclic TriterpeneC-3 myristate ester, C-16 hydroxyl groupProtective effect on intestinal epithelial barrier. researchgate.netnih.gov researchgate.netnih.gov

Systematic Chemical Modifications for Bioactivity Enhancement

Systematic chemical modifications of the this compound structure can lead to the development of new analogs with enhanced biological activity. These modifications can target various parts of the molecule, including the ester chain and the core triterpene skeleton.

One area of exploration is the variation of the esterifying fatty acid. Synthesizing a series of Arnidiol esters with different chain lengths and degrees of saturation could elucidate the optimal properties for specific biological activities. vulcanchem.comresearchgate.net For example, replacing the myristate group with other fatty acids could alter the compound's lipophilicity and, consequently, its absorption, distribution, and target interaction.

Modifications to the triterpene core itself represent another avenue for enhancing bioactivity. The introduction of additional functional groups, such as hydroxyl or keto groups, at different positions on the pentacyclic structure has been shown to influence the anti-inflammatory effects of other triterpenoids. uea.ac.uk For instance, the presence of a keto group at C-3 and a carboxyl group at C-17 in oleanane-type triterpenoids has been suggested to enhance their anti-inflammatory potential. uea.ac.uk

The synthesis of hybrid molecules, where this compound is coupled with other pharmacologically active moieties, could also lead to compounds with novel or improved therapeutic properties. This approach has been explored with other natural products, such as dihydroartemisinin, to create more potent and stable derivatives. nih.gov

The following table outlines potential systematic modifications to this compound and their hypothetical impact on bioactivity.

Modification StrategyTarget SitePotential Change in PropertyHypothetical Bioactivity Outcome
Varying the Ester ChainC-3 PositionAltered lipophilicity and steric hindrance.Enhanced or targeted biological potency.
Introducing Functional GroupsTriterpene SkeletonModified polarity and hydrogen bonding capacity.Increased anti-inflammatory or other biological activities.
Creating Hybrid CompoundsEntire MoleculeCombination of pharmacophores.Novel or synergistic therapeutic effects.

These systematic approaches to chemical modification, guided by SAR principles, are essential for unlocking the full therapeutic potential of this compound and its analogs.

Synthetic and Semi Synthetic Approaches to Arnidiol 3 Myristate and Its Derivatives

Derivatization Strategies of Triterpenoid (B12794562) Scaffolds (e.g., C-3 site modifications)

One of the most common modifications at the C-3 position is esterification. This process involves the reaction of the C-3 hydroxyl group with a carboxylic acid or its activated derivative to form an ester linkage. The choice of the acyl group can significantly influence the lipophilicity and, consequently, the absorption and distribution of the resulting triterpenoid derivative. For instance, the esterification of triterpenoids with fatty acids, such as myristic acid, can enhance their lipid solubility.

A general approach to the semi-synthesis of Arnidiol (B1583970) 3-Myristate from its parent compound, arnidiol, would involve an esterification reaction. This can be achieved by reacting arnidiol with myristoyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid formed during the reaction. Alternatively, the reaction can be carried out using myristic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). Enzymatic approaches, utilizing lipases, also present a greener alternative for esterification, offering high selectivity and milder reaction conditions. google.comnih.gov

The rationale for synthesizing fatty acid esters of triterpenoids like arnidiol is often to improve their anti-inflammatory activity. biorxiv.org The lipophilic nature of the fatty acid side chain may facilitate better penetration through cell membranes, leading to enhanced biological effects. Indeed, Arnidiol 3-Myristate, isolated from Calendula officinalis, has been investigated for its protective effects on the intestinal epithelial barrier, suggesting its potential in managing intestinal inflammation. researchgate.net

The following table summarizes various C-3 modified triterpenoid derivatives and their reported biological activities, illustrating the impact of such modifications.

Triterpenoid Scaffold C-3 Modification Derivative Reported Biological Activity
ArnidiolMyristate EsterThis compoundProtective effect on intestinal epithelial barrier researchgate.net
Betulinic AcidEsterificationBetulinic acid 3-O-estersEnhanced cytotoxic activity nih.gov
Ursolic AcidIndolequinone conjugationUrsolic acid-indolequinone derivativesPotent cytotoxic agents mdpi.com
Maslinic AcidAcylationMaslinic acid bis-acylated estersAntifungal and antibacterial potential mdpi.com

Design and Synthesis of Analogs for Mechanistic Exploration

To elucidate the mechanism of action of a bioactive compound like this compound, the design and synthesis of structural analogs are indispensable. These analogs, which feature systematic variations in their chemical structure, allow researchers to probe the structure-activity relationships (SAR) and identify the key pharmacophoric features required for biological activity.

For triterpenoid scaffolds, several positions are amenable to modification to create a library of analogs. Besides the C-3 position, other common sites for derivatization include the C-28 carboxylic acid or hydroxyl group and various positions on the pentacyclic ring system. ontosight.ainih.gov

In the context of this compound, analogs could be designed by:

Varying the Acyl Chain Length: Synthesizing a series of arnidiol esters with different fatty acid chain lengths (e.g., laurate, palmitate, stearate) would help determine the optimal lipophilicity for its biological activity. It has been observed that fatty acid esters of faradiol (B1211459), a structurally related triterpenoid, exhibit varying anti-inflammatory potencies depending on the ester group.

Introducing Different Functional Groups: The myristate chain could be replaced with moieties containing different functional groups, such as aromatic rings, heterocycles, or polar groups. This can help to explore the electronic and steric requirements of the binding site. For example, the introduction of heterocyclic moieties at the C-3 position of glycyrrhetinic acid has been shown to enhance its inhibitory activity against HIV-1 protease.

Modifying Other Positions on the Scaffold: While keeping the 3-myristate group constant, modifications at other positions of the arnidiol scaffold, such as the C-16 hydroxyl group, could be explored. The C-16 hydroxylated compounds, faradiol and arnidiol, have demonstrated strong anti-inflammatory activity. biorxiv.org Investigating the role of this second hydroxyl group through its removal or derivatization could provide valuable insights into the mechanism of action.

The synthesis of these analogs would follow established synthetic methodologies. For instance, the esterification at the C-3 position would be a common starting point, followed by further chemical transformations at other sites of the molecule. The biological evaluation of these synthesized analogs in relevant assays would then allow for the construction of a comprehensive SAR model. This model would be instrumental in understanding how this compound exerts its biological effects and would guide the design of more potent and selective therapeutic agents.

The table below provides examples of how different synthetic modifications on triterpenoid scaffolds have been used to probe their mechanisms of action.

Triterpenoid Synthetic Modification Purpose of Derivatization Investigated Activity
BetulinAttachment of pyridinium (B92312) moieties at C-3, C-28, or C-30To evaluate the mechanism of mitochondrial toxicityCytotoxic activity against melanoma cells ontosight.ai
Ursolic AcidAlterations at C-2, C-3, and C-28To enhance antiproliferative activityCytotoxicity against human cancer cells mdpi.com
Abietic AcidRearrangement and derivatizationTo evaluate antibacterial activityInhibition of pathogenic bacteria nih.gov

Advanced Research Perspectives and Future Directions

Comprehensive Elucidation of Arnidiol (B1583970) 3-Myristate Biosynthetic Pathway

The biosynthesis of arnidiol 3-myristate, a prominent triterpenoid (B12794562) ester found in Calendula officinalis (pot marigold), is a complex process that is the subject of ongoing research. uea.ac.uk Triterpenoids, including arnidiol, share a common precursor pathway. nih.gov The initial steps involve the cyclization of 2,3-oxidosqualene (B107256). biorxiv.org In C. officinalis, the primary product of this cyclization is the pentacyclic triterpene scaffold, Ψ-taraxasterol. biorxiv.org To date, the specific oxidosqualene cyclases (OSCs) that predominantly produce Ψ-taraxasterol have not been fully characterized. biorxiv.org

Following the formation of the initial scaffold, a series of downstream modifications occur, catalyzed by enzymes such as cytochrome P450s and acyltransferases. biorxiv.org Recent research has begun to unravel the genetic basis of this pathway in pot marigold, characterizing the function and evolution of the involved enzymes. biorxiv.org One study successfully reconstructed the entire biosynthetic pathway in a heterologous plant host, Nicotiana benthamiana, providing a platform for the production of these anti-inflammatory compounds. biorxiv.org

Metabolic profiling of C. officinalis has revealed that triterpene fatty acid esters, such as this compound, are found almost exclusively in the floral tissues, with significantly higher concentrations in the ray florets compared to the disc florets. biorxiv.org No triterpene fatty acid esters were detected in the leaf or root tissues. biorxiv.org The application of jasmonic acid, a plant stress hormone, has been shown to significantly increase the production of triterpenoid saponins (B1172615) in C. officinalis hairy root cultures, suggesting a potential method for enhancing the biosynthesis of related compounds. nih.gov

In-depth Structure-Activity Profiling across Diverse Biological Systems

The anti-inflammatory activity of triterpenoids from Calendula officinalis is a key area of investigation. mdpi.com Fatty acid esters of faradiol (B1211459), including the myristoyl and palmitoyl (B13399708) esters, are considered major contributors to the anti-inflammatory effects of the flower extract. mdpi.com Studies have shown that the anti-inflammatory activity of Calendula extracts is often proportional to their content of faradiol monoesters. medizzine.com

The structure of these pentacyclic triterpenes is crucial to their biological activity. nih.govnih.gov For instance, the presence of an α,β-unsaturated carbonyl moiety in the A ring of some pentacyclic triterpenoids significantly enhances their potency. nih.gov In the case of arnidiol and its esters, the free hydroxyl group at the C-16 position is thought to be important for its radical-scavenging activity. vulcanchem.com

Comparative studies have shown that different triterpenes exhibit varying degrees and types of activity. For example, while arnidiol and faradiol esters show significant anti-inflammatory effects, taraxasterol (B1681928) has demonstrated pro-inflammatory activity in some assays. biorxiv.org The length of the ester chain, such as laurate versus myristate, may also play a role in the structure-activity relationship, although this requires further elucidation. vulcanchem.com The unesterified faradiol has been found to be more active than its esters in some models, with an effect comparable to the non-steroidal anti-inflammatory drug indomethacin. researchgate.net

Identification of Specific Molecular Targets and Receptor Interactions

The anti-inflammatory effects of pentacyclic triterpenes like this compound are believed to be mediated through various molecular pathways. scielo.br A primary mechanism of action for many anti-inflammatory triterpenoids is the inhibition of the NF-κB signaling pathway. caringsunshine.commdpi.com This pathway is a crucial regulator of pro-inflammatory cytokine production, such as TNF-α, IL-1β, and IL-6. caringsunshine.com By inhibiting NF-κB, these compounds can effectively reduce the inflammatory cascade.

Some triterpenoids have been shown to directly inhibit enzymes involved in the inflammatory process, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). ms-editions.cld-nb.info For instance, α-amyrin acetate (B1210297) and 3-epilupeol acetate have been shown to inhibit COX-2 activity. d-nb.info Other potential mechanisms include the modulation of STAT3 (Signal Transducer and Activator of Transcription 3) activation and the reduction of reactive oxygen species (ROS) production. nih.govnih.gov

Recent research on faradiol, the parent diol of arnidiol, has uncovered a novel mechanism for its modulation of interleukin 6 (IL-6) release. biorxiv.org Synthetic triterpenoids have also been developed that show potent anti-inflammatory activity by targeting specific pathways. nih.gov For example, the synthetic triterpenoid CDDO-Im has been found to inhibit STAT3 activation and IL-17 secretion. nih.gov While the precise receptor interactions for this compound are not yet fully understood, the existing research on related triterpenoids provides a strong foundation for future investigations into its specific molecular targets.

Application as a Model Compound for Investigating Intestinal Inflammation Pathogenesis

This compound and related triterpenoids from Calendula officinalis have shown significant potential as model compounds for studying the pathogenesis of intestinal inflammation, such as in inflammatory bowel disease (IBD). nih.govturkishjcrd.com Calendula officinalis extracts have been traditionally used to improve colitis and have shown efficacy in experimental models of the disease. turkishjcrd.comclinicsearchonline.orgtandfonline.com

In vitro studies using Caco-2 cell monolayers, a model for the intestinal epithelial barrier, have demonstrated that this compound can protect the epithelial barrier from stress-induced damage. nih.govresearchgate.net It has been shown to modulate the damage caused by hydrogen peroxide (H2O2) and a combination of INFγ and TNFα, suggesting its potential to counteract oxidative stress and inflammatory cytokine-mediated damage in the gut. nih.govresearchgate.net

Animal models of colitis have further supported the therapeutic potential of Calendula extracts and their constituent triterpenoids. caringsunshine.comsemanticscholar.org Ursane-type triterpenoids, for example, have been shown to ameliorate colitis symptoms in mouse models by reducing inflammatory cell infiltration and improving histopathological scores. caringsunshine.com The mechanisms underlying these effects are thought to involve the inhibition of pro-inflammatory signaling pathways like NF-κB and MAPK, as well as the maintenance of intestinal barrier integrity. caringsunshine.com Synthetic triterpenoids have also demonstrated the ability to prevent colitis-associated colon cancer in mice by suppressing inflammatory mediators and increasing the expression of cancer-suppressing genes. case.edu

Exploration of Other Calendula Species and Plant Organs for Related Compounds

While Calendula officinalis is the most well-studied species, other members of the Calendula genus and different plant organs represent a promising area for the discovery of novel and related compounds. ijpsjournal.com Phytochemical investigations have revealed that the chemical composition can vary significantly between different parts of the C. officinalis plant, such as the flowers, leaves, stems, and roots. ijpsjournal.comaip.orgmdpi.com For example, triterpene fatty acid esters are predominantly found in the flowers, while other compounds like flavonoids and phenolic acids are distributed throughout the plant. biorxiv.orgnih.gov

The Asteraceae family, to which Calendula belongs, is a rich source of diverse triterpenoids and other bioactive compounds. researchgate.netmdpi.comspringernature.comnih.gov Exploring other species within this family could lead to the identification of novel triterpenes with unique structures and potentially enhanced biological activities. mdpi.comnih.gov For instance, a novel triterpenoid, 16-hydroxy betulinic acid, was isolated from Mikania cordata, another member of the Asteraceae family. nih.gov

Comparative phytochemical studies of different Calendula species, such as C. arvensis and C. tripterocarpa, could reveal variations in their triterpenoid profiles, potentially yielding new derivatives of arnidiol or other related compounds. ijpsjournal.com Furthermore, investigating the phytochemical composition of different plant organs at various developmental stages could provide a more comprehensive understanding of the biosynthesis and accumulation of these valuable secondary metabolites.

Q & A

Q. What analytical techniques are used to identify and characterize Arnidiol 3-Myristate in plant extracts?

Methodological Answer: High-resolution quadrupole time-of-flight mass spectrometry (HR-QTOF-MS) coupled with collision-induced dissociation tandem mass spectrometry (CID-MS/MS) is the gold standard for structural elucidation. For example, fragmentation patterns at low collision energy (CE) reveal preferential loss of myristate groups from specific positions (e.g., the 16-position), aiding in distinguishing isomers. High-performance liquid chromatography (HPLC) with UV/Vis or evaporative light scattering detection (ELSD) is used for purification and quantification . Nuclear magnetic resonance (NMR) spectroscopy further confirms stereochemistry and substituent positions .

Q. How is this compound isolated from natural sources like Calendula officinalis?

Methodological Answer: Isolation involves sequential extraction using solvents of increasing polarity (e.g., hexane → ethyl acetate → methanol). Column chromatography with silica gel or Sephadex LH-20 is employed for fractionation, followed by preparative HPLC to isolate the target compound. Purity is validated via thin-layer chromatography (TLC) and mass spectrometry. The compound’s presence in Calendula officinalis aerial parts has been confirmed through comparative analysis with reference standards .

Advanced Research Questions

Q. What molecular mechanisms explain this compound’s protective effects on intestinal epithelial barriers?

Methodological Answer: In vitro models (e.g., Caco-2 cell monolayers) are used to assess transepithelial electrical resistance (TEER) and paracellular permeability. This compound enhances tight junction proteins (e.g., ZO-1, occludin) via modulation of the NF-κB pathway, reducing pro-inflammatory cytokine release (e.g., TNF-α, IL-6). Experimental designs should include lipopolysaccharide (LPS)-induced barrier disruption as a negative control and quantify protein expression via Western blot or immunofluorescence .

Q. How do CID-MS/MS fragmentation patterns differ between this compound and structurally similar esters (e.g., 3-palmitate derivatives)?

Methodological Answer: At low CE (10–20 eV), this compound shows a dominant [M−C₁₄H₂₈O₂]⁺ ion due to myristate cleavage, while 3-palmitate derivatives exhibit [M−C₁₆H₃₂O₂]⁺. High CE (30–40 eV) produces secondary fragments (e.g., triterpene backbone ions at m/z 409 or 425). These patterns are critical for differentiating homologs in complex matrices. Data should be cross-validated with synthetic standards .

Q. How can researchers resolve contradictions in reported bioactivity across studies (e.g., anti-inflammatory vs. negligible effects)?

Methodological Answer: Discrepancies may arise from variations in compound purity, assay conditions (e.g., cell line selection, incubation time), or metabolite instability. Reproducibility requires:

  • Standardized isolation protocols (e.g., NIST-validated methods).
  • Use of freshly prepared stock solutions in DMSO with ≤0.1% residual solvents.
  • Inclusion of positive controls (e.g., dexamethasone for anti-inflammatory assays). Meta-analyses of dose-response curves across studies can identify confounding variables .

Experimental Design & Data Analysis

Q. What critical factors should be considered when designing in vivo studies to evaluate this compound’s efficacy?

Methodological Answer:

  • Dosage : Preliminary pharmacokinetic studies (e.g., bioavailability via oral vs. intraperitoneal administration).
  • Model Selection : Chemically induced colitis models (e.g., dextran sulfate sodium) for intestinal barrier research.
  • Endpoint Metrics : Histopathological scoring, cytokine profiling, and fecal calprotectin levels.
  • Controls : Vehicle-only groups and reference compounds (e.g., mesalamine). Ethical approval and sample size calculations (e.g., power analysis) are mandatory .

Q. What strategies ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Esterification : Use Steglich esterification (DCC/DMAP) under inert atmosphere to minimize hydrolysis.
  • Purification : Combines flash chromatography (gradient elution) with recrystallization (acetone/hexane).
  • Quality Control : Purity ≥95% confirmed by HPLC-ELSD; absolute configuration verified via X-ray crystallography or CD spectroscopy.
  • Data Reporting : Full spectral data (¹H/¹³C NMR, HRMS) must be archived in open-access repositories .

Data Contradiction & Validation

Q. How should researchers address conflicting reports on this compound’s stability under physiological conditions?

Methodological Answer: Stability assays in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) can quantify degradation kinetics. LC-MS/MS monitors parent compound depletion and metabolite formation (e.g., free arnidiol). Discrepancies may arise from assay temperature (37°C vs. room temperature) or enzyme content (e.g., pepsin in SGF). Results should be replicated across independent labs using harmonized protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.